1-bromo-2,4,4-trimethylpentane

Catalog No.
S2666744
CAS No.
30295-24-0
M.F
C8H17Br
M. Wt
193.128
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-2,4,4-trimethylpentane

CAS Number

30295-24-0

Product Name

1-bromo-2,4,4-trimethylpentane

IUPAC Name

1-bromo-2,4,4-trimethylpentane

Molecular Formula

C8H17Br

Molecular Weight

193.128

InChI

InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3

InChI Key

RNRARZZEXIZUIJ-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)C)CBr

Solubility

not available

1-Bromo-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17BrC_8H_{17}Br and a molecular weight of 193.12 g/mol. This compound is characterized by a bromine atom attached to the first carbon of a branched alkane structure, specifically 2,4,4-trimethylpentane. Its unique structure contributes to its reactivity and utility in various chemical processes, making it significant in both industrial and academic settings .

Currently, there is no documented information on a specific mechanism of action for 1-Bromo-2,4,4-trimethyl pentane in biological systems.

As with most halocarbons, 1-Bromo-2,4,4-trimethyl pentane is likely to exhibit some hazardous properties. Specific data is lacking, but potential hazards include:

  • Skin and eye irritant: Contact with the liquid may cause irritation [].
  • Moderate flammability: Organic liquids with similar structures are flammable and should be handled with caution [].
  • Environmental impact: Improper disposal of halocarbons can harm the environment. They may contribute to ozone depletion and contaminate water sources.

1-Bromo-2,4,4-trimethylpentane primarily participates in nucleophilic substitution and elimination reactions due to the presence of the bromine atom.

Types of Reactions:

  • Nucleophilic Substitution (SN1 and SN2): In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the replacement of bromine with another group.
  • Elimination Reactions: Under strong basic conditions, this compound can lose a hydrogen atom and the bromine atom to form alkenes.

Common Reagents:

  • For nucleophilic substitution: sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
  • For elimination reactions: potassium tert-butoxide (KOtBu) can be used to generate alkenes.

Major Products:

  • From substitution reactions: alcohols, nitriles, and amines.
  • From elimination reactions: 2,4-dimethylpentene .

1-Bromo-2,4,4-trimethylpentane can be synthesized through the bromination of 2,4,4-trimethylpentane. This process typically employs bromine (Br₂) in the presence of a radical initiator such as light or heat.

Industrial Production Methods:
In industrial settings, continuous flow reactors are often used where 2,4,4-trimethylpentane is reacted with bromine gas under controlled conditions to optimize yield and purity .

This compound finds applications across various fields:

  • Chemical Industry: It serves as a precursor for synthesizing more complex organic molecules.
  • Research: Utilized in studies involving enzyme-catalyzed reactions and as a reagent in organic synthesis.
  • Pharmaceuticals: Investigated for its potential use as a building block in drug development.
  • Agrochemicals: Employed as an intermediate in producing specialty chemicals .

Several compounds share structural similarities with 1-bromo-2,4,4-trimethylpentane. The following table compares these compounds based on their reactivity and properties:

Compound NameMolecular FormulaUnique Features
1-Bromo-2,4,4-trimethylpentaneC8H17BrC_8H_{17}BrContains bromine; reactive in nucleophilic reactions
2-Bromo-2,4,4-trimethylpentaneC8H17BrC_8H_{17}BrBromine at different position; different reactivity
1-Chloro-2,4,4-trimethylpentaneC8H17ClC_8H_{17}ClChlorine instead of bromine; less reactive
2,4-DimethylhexaneC8H18C_8H_{18}Non-halogenated; serves as a reference for comparison

Uniqueness: The presence of the bromine atom in 1-bromo-2,4,4-trimethylpentane enhances its reactivity compared to non-halogenated counterparts like 2,4-dimethylhexane. The specific positioning of the bromine also influences its chemical behavior compared to other halogenated compounds .

XLogP3

3.9

Dates

Modify: 2024-04-14

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